

# Application of GPR39 Agonists in Studying Synaptic Transmission

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## Compound of Interest

Compound Name: CM-39

Cat. No.: B1669261

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## Introduction

The G protein-coupled receptor 39 (GPR39), a member of the ghrelin family of receptors, has emerged as a significant modulator of synaptic transmission and neuronal function.[1] Activated by zinc, GPR39 is involved in diverse signaling pathways that regulate neuronal excitability, plasticity, and homeostasis.[1][2] This document provides detailed application notes and protocols for utilizing GPR39 agonists, with a focus on the potent and selective agonist TC-G-1008, to investigate synaptic transmission. While the specific compound "**CM-39**" remains unconfirmed in the scientific literature, the context of synaptic transmission strongly points towards the study of GPR39 modulation. Additionally, we include information on a compound designated CM 54903, a choline uptake inhibitor, as a potential if less likely interpretation of the query.

## Quantitative Data

The following tables summarize key quantitative data for GPR39 agonists and the compound CM 54903.

Table 1: Potency and Selectivity of GPR39 Agonist TC-G-1008

Parameter	Species	Value	Reference
EC50	Rat	0.4 nM	[3][4]
EC50	Human	0.8 nM	[3][4]
Kinase Selectivity (IC50)	-	> 10 $\mu$ M	[4]
Ghrelin Receptor Binding (IC50)	-	> 30 $\mu$ M	[4]
Neurotensin-1 Receptor Binding (IC50)	-	> 30 $\mu$ M	[4]

Table 2: In Vivo Pharmacokinetics of TC-G-1008 in Mice (Single Oral Dose)

Oral Dose	Cmax (1-1.5 h)
10 mg/kg	1.4 $\mu$ M
30 mg/kg	6.1 $\mu$ M
100 mg/kg	25.3 $\mu$ M

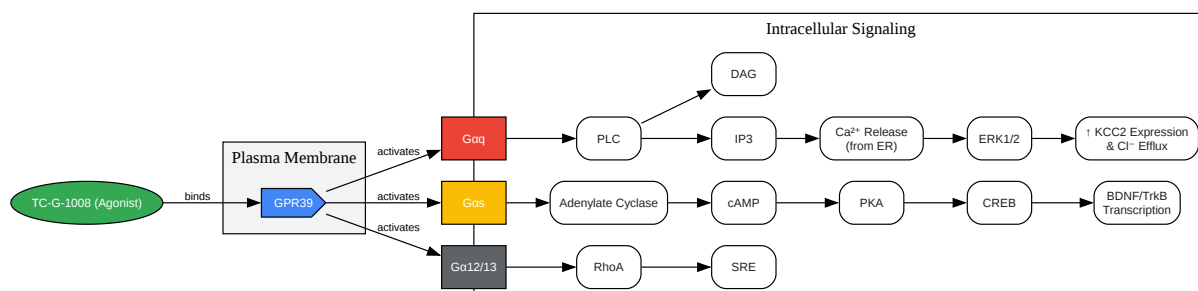
Table 3: Effect of CM 54903 on Choline Uptake

Parameter	Preparation	Value
IC50	Rat hippocampal and striatal synaptosomes	10 $\mu$ M

## Signaling Pathways and Experimental Workflows

### GPR39 Signaling Pathway

Activation of GPR39 by agonists like TC-G-1008 initiates multiple downstream signaling cascades that impact synaptic function.[5] GPR39 couples to G $\alpha$ q, G $\alpha$ s, and G $\alpha$ 12/13 proteins, leading to the modulation of intracellular calcium, cAMP levels, and gene transcription.[1][5]

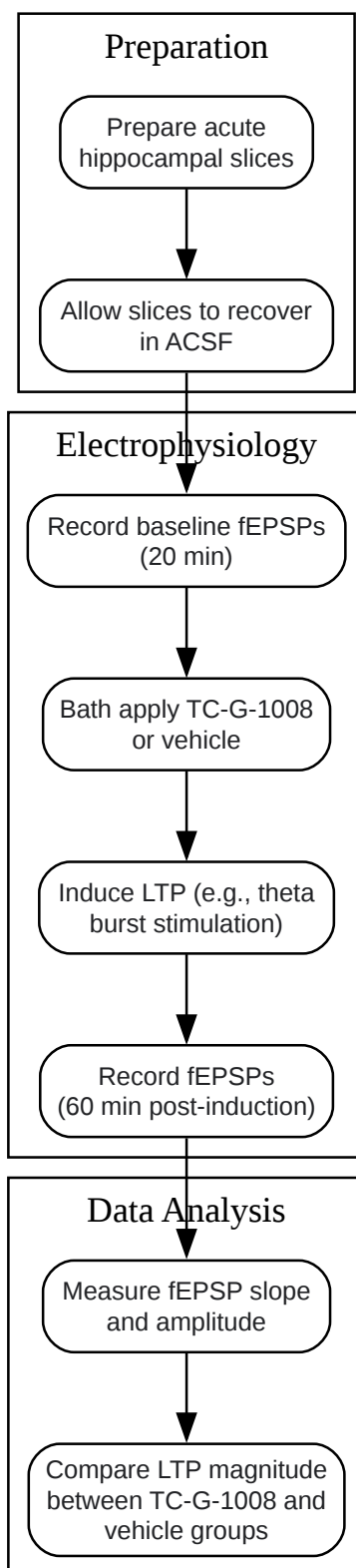


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Caption: GPR39 Signaling Cascade.

## Experimental Workflow: Investigating the Effect of TC-G-1008 on Synaptic Plasticity

This workflow outlines the key steps to assess the impact of GPR39 activation on long-term potentiation (LTP), a cellular correlate of learning and memory.



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Caption: Workflow for LTP experiments.

## Experimental Protocols

### Protocol 1: In Vitro Measurement of cAMP Production in HEK293-GPR39 Cells

Objective: To quantify the activation of the G $\alpha$ s pathway by a GPR39 agonist.

Materials:

- HEK293 cells stably expressing human or rat GPR39 (HEK293-GPR39)
- Poly-D-lysine-coated, white, 384-well plates
- Cell culture growth medium
- Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
- TC-G-1008
- DMSO (vehicle control)
- cAMP assay kit (e.g., HTRF or LANCE-based)
- Plate reader compatible with the chosen assay kit

Procedure:

- Seed HEK293-GPR39 cells in poly-D-lysine-coated 384-well plates at a density of 4,000 cells/well.
- Culture overnight at 37°C in a 5% CO<sub>2</sub> incubator.[3]
- Remove the culture medium and wash the cells twice with PBS containing 0.1% BSA.
- Add assay buffer containing various concentrations of TC-G-1008 or DMSO vehicle control to the wells.
- Incubate for 30 minutes at 37°C.[3]

- Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Read the plate using a compatible plate reader.
- Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

## Protocol 2: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs) in Hippocampal Slices

Objective: To assess the effect of GPR39 activation on basal synaptic transmission and long-term potentiation (LTP).

Materials:

- Rodent (e.g., mouse or rat)
- Vibratome
- Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 26 NaHCO<sub>3</sub>, 10 D-glucose, 2.5 CaCl<sub>2</sub>, 1.3 MgSO<sub>4</sub>; bubbled with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- Recording chamber for brain slices
- Bipolar stimulating electrode
- Glass recording microelectrode (filled with ACSF)
- Amplifier and data acquisition system
- TC-G-1008
- DMSO

Procedure:

- Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold ACSF.
- Prepare 300-400  $\mu\text{m}$  thick horizontal or coronal hippocampal slices using a vibratome.
- Transfer slices to a holding chamber with ACSF at room temperature and allow them to recover for at least 1 hour.
- Place a slice in the recording chamber and perfuse with ACSF at 30-32°C.
- Position the stimulating electrode in the Schaffer collaterals and the recording electrode in the stratum radiatum of the CA1 region.
- Basal Synaptic Transmission:
  - Deliver single pulses at 0.05 Hz to evoke fEPSPs.
  - Record a stable baseline for 20 minutes.
  - Bath apply TC-G-1008 (e.g., 100 nM) or vehicle (DMSO) and continue recording for at least 30 minutes to observe any changes in the fEPSP slope.
- Long-Term Potentiation (LTP):
  - After establishing a stable baseline, apply a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
  - Record fEPSPs for at least 60 minutes post-induction.
  - Compare the degree of potentiation in slices treated with TC-G-1008 versus vehicle-treated slices.

## Protocol 3: Presynaptic Choline Uptake Assay using Synaptosomes (for CM 54903)

Objective: To measure the inhibitory effect of CM 54903 on high-affinity choline uptake.

Materials:

- Rat brain tissue (hippocampus or striatum)
- Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)
- Krebs-Ringer buffer
- [ $^3\text{H}$ ]-Choline
- CM 54903
- Scintillation vials and scintillation fluid
- Liquid scintillation counter

Procedure:

- Homogenize brain tissue in ice-cold sucrose buffer to prepare a crude synaptosomal fraction (P2 pellet) through differential centrifugation.
- Resuspend the P2 pellet in Krebs-Ringer buffer.
- Pre-incubate synaptosomal aliquots with various concentrations of CM 54903 or vehicle for 10 minutes at 37°C.
- Initiate the uptake by adding [ $^3\text{H}$ ]-Choline (final concentration, e.g., 50 nM) and incubate for 4 minutes at 37°C.
- Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the amount of [ $^3\text{H}$ ]-Choline taken up by the synaptosomes using a liquid scintillation counter.
- Calculate the percent inhibition of choline uptake at each concentration of CM 54903 and determine the IC<sub>50</sub> value.

## Application in Drug Development

The study of GPR39 modulators holds significant promise for the development of novel therapeutics for neurological and psychiatric disorders. GPR39's role in promoting the expression of brain-derived neurotrophic factor (BDNF) and regulating the potassium-chloride cotransporter 2 (KCC2) suggests its potential as a target for treating conditions associated with impaired synaptic plasticity and neuronal inhibition, such as depression, anxiety, and epilepsy. [2][6][7] The protocols outlined above provide a framework for screening and characterizing novel GPR39 agonists to assess their potential for modulating synaptic transmission and their therapeutic efficacy.

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